

A Comparative Meta-Analysis of Echinochrome

A Clinical Trial Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	<i>Echinochrome A</i>
Cat. No.:	B3426292
Get Quote	

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of **Echinochrome A** (Ech A) with alternative therapies across various conditions, supported by available experimental data. **Echinochrome A**, a polyhydroxynaphthoquinone pigment derived from sea urchins, is the active substance in the drug Histochrome. It has demonstrated potent antioxidant and anti-inflammatory properties in numerous studies. This document summarizes quantitative data from clinical trials, details experimental protocols, and visualizes relevant biological pathways to aid in research and development.

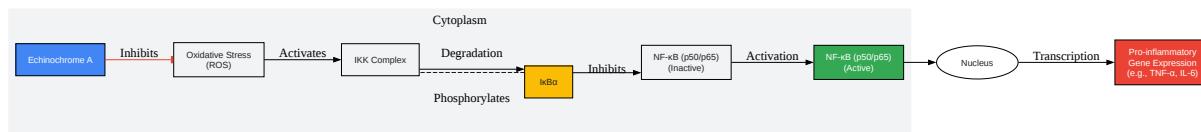
Cardiovascular Disease: Atherosclerosis

Echinochrome A has been investigated for its potential to mitigate atherosclerosis by improving lipid metabolism and reducing inflammation.

Comparative Clinical Trial Data: Echinochrome A vs. Atorvastatin

Parameter	Echinochrome A (HistoChrome®/Thyamarin)	Atorvastatin
Study Population	Patients with cardiovascular diseases (CVD), including atherosclerosis[1][2]	Patients with and without Coronary Heart Disease (CHD) [3][4]
Dosage	Low doses (specifics not detailed in the source)[1]	10 mg/d vs. 80 mg/d[5]
Treatment Duration	Not specified[1]	12 months[5]
Lipid Profile Changes	- ↓ Cholesterol- ↓ Triglycerides (TAG)- ↓ Very-low-density lipoproteins (VLDL)- ↓ Low-density lipoproteins (LDL)- ↑ Apolipoprotein A1 (APOA1)[1]	- 80 mg/d further reduced LDL cholesterol by ≈20% compared to 10 mg/d[5]- High-dose atorvastatin can reduce LDL to approximately 70 mg/dL[3]
Inflammatory Markers	- Reduced atherosclerotic inflammation[1][2]	- Greater reduction in C-reactive protein (CRP) with 80 mg/d compared to 40 mg/d pravastatin[6]
Other Outcomes	- Improved antioxidant status- Improved function of the intracellular matrix- Decreased epithelial dysfunction- Increased expression of HLA-DR, suggesting enhanced immune cell cooperation[1]	- Significant reductions in cardiovascular events[3][4]- Can halt and, in some cases, reverse atherosclerotic progression[3]

Experimental Protocols


Echinochrome A (HistoChrome®/Thyamarin) Study: A clinical study analyzed parameters of lipid metabolism, antioxidant status, and the immune system in patients with cardiovascular diseases, including atherosclerosis. Patients were treated with either the drug HistoChrome® or the dietary supplement Thyamarin, both containing **Echinochrome A** as the active principle. The study evaluated changes in cholesterol, triglycerides, VLDL, LDL, and apolipoprotein A1, as well as markers of antioxidant status and inflammation[1][2].

Atorvastatin (ARBITER Study): The Arterial Biology for the Investigation of the Treatment

Effects of Reducing Cholesterol (ARBITER) study was a randomized trial comparing the effects of atorvastatin (80 mg/d) with pravastatin (40 mg/d). The study measured changes in LDL-C, C-reactive protein (CRP), and carotid intima-media thickness over 12 months[6]. Another study compared 10 mg/d and 80 mg/d of atorvastatin over 12 months, assessing the progression of calcified coronary atherosclerosis using electron-beam computed tomography[5].

Signaling Pathway: Echinochrome A in Cardiovascular Disease

Echinochrome A exerts its cardioprotective effects through multiple mechanisms, including the modulation of key signaling pathways involved in inflammation and oxidative stress. One of the central pathways is the NF- κ B pathway. By reducing reactive oxygen species (ROS), **Echinochrome A** can inhibit the activation of NF- κ B, a key transcription factor for pro-inflammatory cytokines.

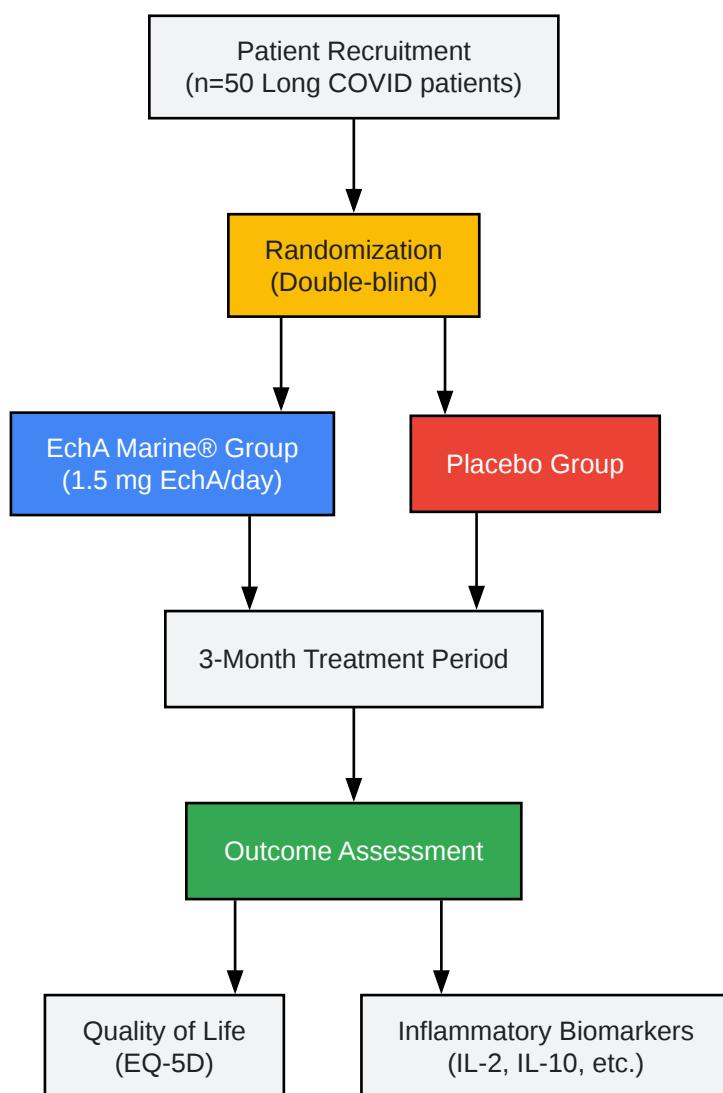
[Click to download full resolution via product page](#)

Echinochrome A Inhibition of the NF- κ B Pathway in CVD.

Post-Viral Fatigue Syndrome: Long COVID

A recent clinical trial has explored the efficacy of an **Echinochrome A**-containing dietary supplement in improving the quality of life and reducing inflammation in patients with Long COVID.

Comparative Clinical Trial Data: Echinochrome A vs. Dexamethasone


Parameter	Echinochrome A (EchA Marine®)	Dexamethasone
Study Population	50 long-term COVID patients[7][8][9]	Hospitalized COVID-19 patients requiring oxygen[10][11]
Dosage	1.5 mg of Echinochrome A per day	6 mg once per day[11]
Treatment Duration	3 months[8]	10 days[11]
Quality of Life	- Significant improvement in mobility- Significant reduction in pain and discomfort- Significant improvement in overall quality of life (VAS and TTO scores)[8]	- Reduced persistent symptoms at 8-month follow-up (fewer symptoms per patient)[10]
Inflammatory Markers	- ↓ IL-2- ↑ IL-10- No significant change in IL-6 and TNF-α	Not directly measured for long-term symptoms in the cited study.
Primary Outcomes	Improvement in quality of life (EuroQol 5-Dimension questionnaire) and inflammatory biomarkers[8]	28-day mortality in hospitalized patients[11]

Experimental Protocols

Echinochrome A (EchA Marine®) Study: A multicenter, double-blind, randomized, placebo-controlled study was conducted on 50 adult patients (18-60 years) diagnosed with Long COVID. Participants were administered a dietary supplement containing 1.5 mg of **Echinochrome A** or a placebo daily for three months. The primary outcomes were changes in health-related quality of life, assessed by the EuroQol 5-Dimension (EQ-5D) questionnaire, and levels of pro- and anti-inflammatory biomarkers in the serum[7][8][9].

Dexamethasone (RECOVERY Trial): The Randomised Evaluation of COVID-19 thERapY (RECOVERY) trial was a large, randomized clinical trial in the UK. In the dexamethasone arm, 2104 hospitalized patients with COVID-19 were randomized to receive dexamethasone 6 mg once daily for ten days and were compared with 4321 patients receiving usual care. The primary outcome was 28-day mortality. A follow-up observational study assessed the impact on persistent symptoms at 8 months[10][11].

Experimental Workflow: Echinochrome A Long COVID Trial

[Click to download full resolution via product page](#)

Workflow of the **Echinochrome A** Long COVID Clinical Trial.

Ophthalmic Conditions

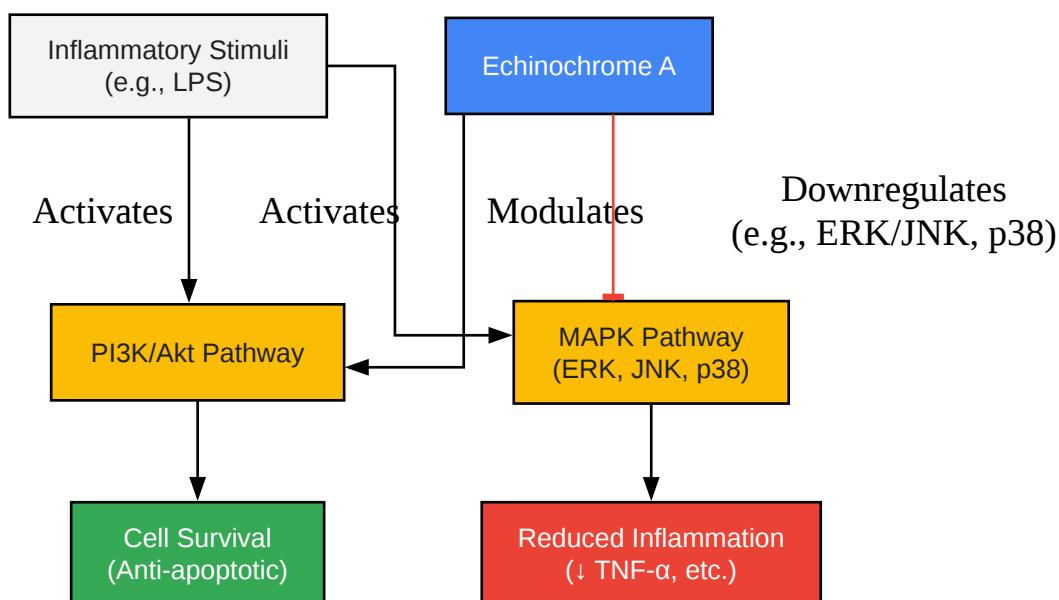
Histochrome (**Echinochrome A**) has been used in ophthalmology for various conditions, including intraocular hemorrhages, diabetic retinopathy, and uveitis, primarily due to its hemoresorptive, retinoprotective, and antioxidant properties[12][13][14].

Comparative Clinical Trial Data: Histochrome vs. Anti-VEGF Therapy and Corticosteroids

Condition	Histochrome (Echinochrome A)	Anti-VEGF Therapy (e.g., ranibizumab)	Corticosteroids (e.g., dexamethasone implant)
Diabetic Retinopathy	Evidence is primarily from general ophthalmic use; specific large-scale trial data on diabetic retinopathy is limited.	<ul style="list-style-type: none">- Higher rates of ≥2-step DR improvement vs. sham (52% vs 13% at 2 years in NPDR)[15]- Lower rates of ≥2-step DR progression vs. sham (4% vs 16% at 2 years in NPDR)[15]- Better visual acuity outcomes vs. laser and sham in PDR and DME[15]	Used for diabetic macular edema, often as a second-line therapy.
Uveitis	Demonstrated reduction of TNF- α in a rat model of endotoxin-induced uveitis[16]. Clinical data in humans is less defined.	Ranibizumab showed less improvement in vision compared to corticosteroids for uveitic macular edema[17].	<ul style="list-style-type: none">- Superior to methotrexate and ranibizumab in improving vision and reducing retinal swelling in uveitis-related macular edema[17]- Improved vision by nearly 5 letters on an eye chart[17]
Intraocular Hemorrhage	Most effective in hemorrhages occurring no more than 7 days prior. Showed hemoresorption and retinoprotective	Effective in decreasing the area of hemorrhage in central or hemiretinal vein occlusion compared to observation[18].	Can be used to manage inflammation associated with some causes of hemorrhage.

properties in a study of 92 patients[12].

Experimental Protocols


Histochrome in Ocular Diseases: A study involving 92 patients (98 eyes) with various ocular conditions, including intraocular hemorrhages, received subconjunctival or parabulbar injections of 0.5 ml of a 0.02% Histochrome solution daily for 7-10 days. The clinical efficacy was assessed based on the resolution of hemorrhage and improvements in electrophysiological parameters of the retina[12].

Anti-VEGF Therapy for Diabetic Retinopathy: Numerous randomized controlled trials have evaluated the efficacy of anti-VEGF agents (e.g., ranibizumab, bevacizumab, afibercept) for diabetic retinopathy and diabetic macular edema. These trials typically involve monthly or as-needed intravitreal injections and compare the outcomes against sham injections or laser photocoagulation. Primary endpoints often include changes in visual acuity and diabetic retinopathy severity scores[7][15][19][20][21].

Corticosteroids for Uveitic Macular Edema (MERIT Trial): A multicenter clinical trial compared the efficacy of repeat intraocular corticosteroid injections (dexamethasone implant) with intravitreal methotrexate and ranibizumab for persistent or recurrent uveitis-related macular edema. The primary outcomes were changes in retinal thickness and visual acuity[17].

Signaling Pathway: Echinochrome A in Inflammatory Eye Disease

Echinochrome A's anti-inflammatory effects in the eye are partly mediated by its influence on the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and inflammatory responses. By modulating these pathways, Ech A can reduce the production of pro-inflammatory mediators.

[Click to download full resolution via product page](#)

Modulation of PI3K/Akt and MAPK Pathways by **Echinochrome A**.

Conclusion

The available clinical and preclinical data suggest that **Echinochrome A** holds significant therapeutic potential across a range of conditions hallmarked by inflammation and oxidative stress. In atherosclerosis, it demonstrates favorable effects on lipid profiles and inflammation, comparable in mechanism to statins. For Long COVID, it has shown promise in improving quality of life, an area with limited treatment options. In ophthalmology, its historical use for intraocular hemorrhages and potential in inflammatory conditions warrants further investigation with large-scale, controlled clinical trials to establish its efficacy relative to current standards of care like anti-VEGF therapies and corticosteroids. The multifaceted mechanism of action of **Echinochrome A**, involving key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, makes it a compelling candidate for further drug development and clinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Marine Polyhydroxynaphthoquinone, Echinochrome A: Prevention of Atherosclerotic Inflammation and Probable Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cumulative clinical trial data on atorvastatin for reducing cardiovascular events: the clinical impact of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. biomedres.us [biomedres.us]
- 9. biomedres.us [biomedres.us]
- 10. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 11. Low-cost dexamethasone reduces death by up to one third in hospitalised patients with severe respiratory complications of COVID-19 — RECOVERY Trial [recoverytrial.net]
- 12. [Histochrome, a new antioxidant, in the treatment of ocular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multifaceted Clinical Effects of Echinochrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Intraocular corticosteroids best for treating complications of chronic inflammatory eye condition | EurekAlert! [eurekalert.org]
- 18. SCORE2 Report 13: Intraretinal Hemorrhage Changes in Eyes with Central or Hemiretinal Vein Occlusion Managed with Aflibercept, Bevacizumab or Observation. Secondary Analysis of the SCORE and SCORE2 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of clinical trials of anti-VEGF agents for diabetic retinopathy | Semantic Scholar [semanticscholar.org]
- 20. Efficacy and safety of intravitreal anti-VEGF therapy in diabetic retinopathy: what we have learned and what should we learn further? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy and safety of intravitreal anti-VEGF therapy in diabetic retinopathy: what we have learned and what should we learn further? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Echinochrome A Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3426292#meta-analysis-of-echinochrome-a-clinical-trial-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com